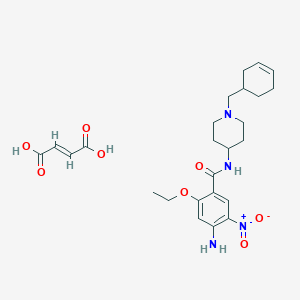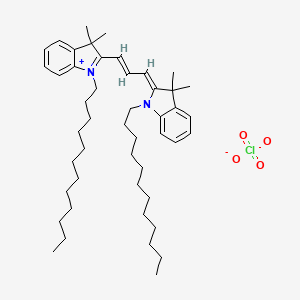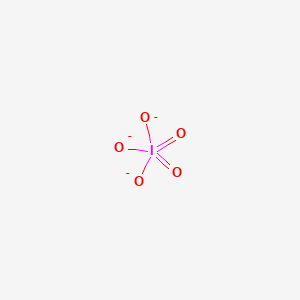
Cinitaprid
Übersicht
Beschreibung
Cidine, known chemically as Cinitapride Hydrogen Tartrate, is a fourth-generation gastrointestinal prokinetic agent. It is primarily used to treat gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying . Cidine works by increasing the release of acetylcholine, which enhances gastrointestinal motility and secretion, thereby improving digestive function .
Wissenschaftliche Forschungsanwendungen
Cidine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzamides.
Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter release.
Industry: Utilized in the development of new prokinetic agents and formulations for improved drug delivery.
Wirkmechanismus
Target of Action
Cinitapride hydrogen tartrate, also known as Cidine, is a benzamide with gastroprokinetic and antiemetic properties . It primarily targets the 5-HT1, 5-HT2, and 5-HT4 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility and secretion .
Mode of Action
Cinitapride acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . As an agonist, it stimulates the receptors, enhancing their activity. As an antagonist, it blocks the receptors, inhibiting their activity . This interaction with its targets results in increased gastrointestinal motility and decreased gastric acid secretion .
Biochemical Pathways
Its mechanism of action suggests that it influences theserotonergic pathways in the gastrointestinal tract . By acting on the 5-HT receptors, it modulates the release and action of serotonin, a neurotransmitter that plays a key role in gastrointestinal motility .
Pharmacokinetics
The pharmacokinetics of Cinitapride involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Cinitapride is absorbed and reaches maximum plasma levels within two hours . Its elimination half-life is between 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . No accumulation has been observed after repeated administrations of Cinitapride .
Result of Action
The primary result of Cinitapride’s action is the enhancement of gastrointestinal motility and the reduction of gastric acid secretion . This leads to improved gastric emptying and decreased gastroesophageal reflux, making it effective in the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
Biochemische Analyse
Biochemical Properties
Cidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on serotonin receptors, specifically the 5-HT1, 5-HT2, and 5-HT4 receptors . By binding to these receptors, Cidine modulates the release of neurotransmitters, thereby influencing gastrointestinal motility and reducing symptoms of nausea and vomiting . The interaction with these receptors is crucial for its therapeutic effects in managing gastrointestinal disorders.
Cellular Effects
Cidine exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By acting on serotonin receptors, Cidine enhances gastrointestinal motility and accelerates gastric emptying . Additionally, it has been shown to protect against ethanol-induced gastric mucosal injury by involving 5-hydroxytryptamine, prostaglandins, and sulfhydryl compounds . These cellular effects contribute to its efficacy in treating gastrointestinal disorders.
Molecular Mechanism
The molecular mechanism of Cidine involves its interaction with serotonin receptors. As an agonist of the 5-HT1 and 5-HT4 receptors and an antagonist of the 5-HT2 receptors, Cidine modulates the release of neurotransmitters, which in turn affects gastrointestinal motility . The binding interactions with these receptors lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses. This mechanism of action is essential for its therapeutic effects in managing gastrointestinal motility disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cidine have been observed to change over time. Studies have shown that Cidine is stable and does not undergo significant degradation under standard laboratory conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its sustained efficacy in managing gastrointestinal disorders . These temporal effects highlight the importance of Cidine’s stability and its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of Cidine vary with different dosages in animal models. Studies have shown that at therapeutic doses, Cidine effectively enhances gastrointestinal motility and reduces symptoms of nausea and vomiting . At higher doses, toxic or adverse effects such as involuntary muscular movements and central nervous system effects have been observed . These dosage effects underscore the importance of careful dosage management to avoid potential adverse effects.
Metabolic Pathways
Cidine is involved in various metabolic pathways, including interactions with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to form active metabolites . These metabolites contribute to its therapeutic effects by modulating neurotransmitter release and enhancing gastrointestinal motility. The involvement of specific enzymes in its metabolism highlights the complexity of its biochemical interactions.
Transport and Distribution
Cidine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The extensive distribution of Cidine into tissues is crucial for its therapeutic effects, as it ensures adequate concentrations at the site of action. This transport and distribution mechanism is essential for its efficacy in managing gastrointestinal disorders.
Subcellular Localization
The subcellular localization of Cidine plays a significant role in its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with serotonin receptors and other biomolecules, which in turn modulates cellular responses and therapeutic effects. Understanding the subcellular localization of Cidine provides insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cinitapride, the active ingredient in Cidine, is synthesized through a multi-step chemical process. The synthesis involves the formation of a benzamide structure with specific functional groups that confer its prokinetic properties. The key steps include the nitration of an aromatic ring, reduction of the nitro group to an amine, and subsequent acylation to form the benzamide .
Industrial Production Methods: Industrial production of Cinitapride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of organic solvents, catalysts, and purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cinitapride undergoes several types of chemical reactions, including:
Oxidation: Cinitapride can be oxidized to form various metabolites.
Reduction: The nitro group in the intermediate stages of synthesis is reduced to an amine.
Substitution: Functional groups on the aromatic ring can be substituted to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine gas and nitric acid.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final active pharmaceutical ingredient, Cinitapride .
Vergleich Mit ähnlichen Verbindungen
Metoclopramide: Another prokinetic agent with similar gastrointestinal effects but different receptor targets.
Domperidone: A dopamine antagonist used for similar indications but with a different safety profile.
Mosapride: A 5-HT4 receptor agonist with similar prokinetic properties.
Uniqueness of Cidine: Cidine is unique due to its dual action on 5-HT4 receptors and mild anti-dopamine activity, which provides a more comprehensive approach to enhancing gastrointestinal motility. Its favorable safety profile and efficacy in treating functional dyspepsia make it a valuable therapeutic option .
Eigenschaften
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-3(6)1-2-4(7)8/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQARCBMWOJWOA-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67135-13-1 | |
| Record name | Cinitapride hydrogen tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067135131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol](/img/structure/B1232795.png)
![1-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B1232797.png)


![4-[(2-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1232803.png)

![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1232806.png)
![3,3'-[(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl)]bis(5-amino-4-hydroxynaphthalene-2,7-disulfonate)](/img/structure/B1232808.png)

![[(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1232810.png)

![3-[(5-chloro-2-pyridinyl)amino]-2-(2-pyridinyl)-3H-isoindol-1-one](/img/structure/B1232815.png)
